![molecular formula C16H19N5O3 B2809982 N-(1-methoxypropan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 952847-52-8](/img/structure/B2809982.png)

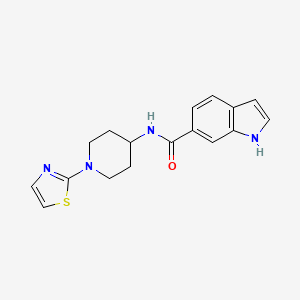

N-(1-methoxypropan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

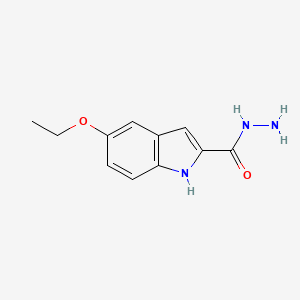

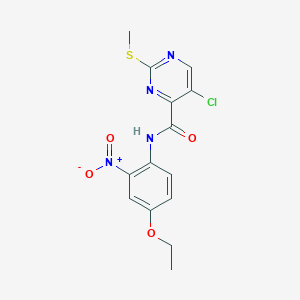

1,2,4-Triazine derivatives are a class of heterocyclic compounds that contain a six-membered ring with three nitrogen atoms . These compounds are known for their broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

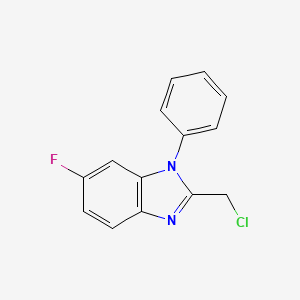

The synthesis of 1,2,4-triazine derivatives often involves the use of cyanuric chloride, where the replacement of chloride ions gives several variants of 1,2,4-triazine derivatives . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives is typically confirmed using techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis . In some cases, X-ray single crystal diffraction data may also be recorded .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazine derivatives can be complex and varied, depending on the specific derivative and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazine derivatives can vary widely depending on the specific derivative. These properties are typically characterized using a variety of analytical techniques .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Researchers have developed methods for synthesizing a variety of heterocyclic compounds, including triazines, imidazoles, and pyrimidines, which are structurally related or possess similar functional groups. These methods often involve reactions under specific conditions to yield compounds with potential biological activities. For example, the synthesis of novel benzodifuranyl, triazines, and oxadiazepines derivatives derived from visnaginone and khellinone demonstrated the versatility of heterocyclic chemistry in producing compounds with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Potential Applications in Biomedical Research

The synthesized compounds often undergo evaluation for biological activities, including antimicrobial, antitumor, and antidiabetic effects. For instance, the development of 1,4-disubstituted 1,2,3-triazole derivatives explored their potential as antimicrobial agents, showcasing the importance of structural modification in enhancing biological activity (Jadhav et al., 2017).

Exploration of Mechanisms and Structural Analysis

Research on these compounds also extends to understanding their mechanisms of action, structural characteristics, and complexation properties. Studies on the complexation properties and structural character of lanthanides complexes with O,N-hetero donor ligands provide insights into the interactions between metal ions and organic ligands, informing applications in catalysis, materials science, and pharmaceuticals (Kobayashi et al., 2019).

Chemical Reactions and Transformations

Investigations into chemical reactions and transformations of related compounds reveal the reactivity and functional versatility of these molecules. The unexpected reaction of ethyl 4-(chloromethyl)pyrazolo-[5,1-c][1,2,4]triazine-3-carboxylates with thiourea and its mechanism highlights the complexity of chemical behavior, which could be leveraged to synthesize novel compounds with tailored properties (Ledenyova et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Given the wide range of biological activities exhibited by 1,2,4-triazine derivatives, there is significant interest in the continued development and study of these compounds. Future research will likely focus on the synthesis of novel derivatives, the exploration of their biological activities, and the optimization of their pharmacokinetic and pharmacodynamic properties .

Propiedades

IUPAC Name |

N-(1-methoxypropan-2-yl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3/c1-11(10-24-2)17-14(22)13-15(23)21-9-8-20(16(21)19-18-13)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPYFHVOQXFJNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate](/img/structure/B2809899.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2809902.png)

![2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)benzo[d]thiazole](/img/structure/B2809906.png)

![5-Benzyl-8-oxa-5-azaspiro[3.5]nonane](/img/structure/B2809907.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl]azetidin-3-amine](/img/structure/B2809912.png)

![6-Benzyl-2-(phenylmethoxycarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2809920.png)